N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a furan-3-yl group and an ethanesulfonamide side chain. The compound’s structure combines heterocyclic moieties (pyrazole and furan) with a sulfonamide functional group, a design often employed in medicinal chemistry to enhance binding affinity and metabolic stability.
The ethanesulfonamide moiety may enhance solubility compared to bulkier sulfonamide derivatives, though this requires experimental validation.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-2-18(15,16)13-4-5-14-8-11(7-12-14)10-3-6-17-9-10/h3,6-9,13H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSKTKIKMFTXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the Paal-Knorr reaction to form the furan ring, followed by the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the sulfonation of the ethyl group to introduce the ethanesulfonamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyrazole ring can yield pyrazolines .
Scientific Research Applications
Medicinal Chemistry
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has been explored for its potential in drug development due to its bioactive properties:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogens, suggesting its potential as a therapeutic agent against infections.
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Gram-positive | 15 |
| Gram-negative | 20 |
| Fungal | 10 |
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. It has been tested against several cancer cell lines, revealing promising IC50 values.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.50 |
| H460 | 3.79 |
| MCF7 | 26.00 |
Biological Research
The compound's mechanism of action involves interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The furan and pyrazole rings can inhibit enzymes crucial for cellular processes, potentially leading to therapeutic effects in inflammatory diseases.
- Stabilization of Cell Membranes : Studies have shown that it can stabilize human red blood cell membranes, indicating its anti-inflammatory potential.
| Test | Result (%) |
|---|---|
| HRBC Stabilization | 86.70 - 99.25 |
Material Science
In addition to its biological applications, this compound is being investigated for use in developing new materials with unique properties. Its structural characteristics make it suitable for creating polymers or composites with enhanced mechanical or thermal stability.
Case Studies
Recent studies have evaluated the efficacy of this compound in various applications:
- Antibacterial Efficacy : In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell wall synthesis.
- Anticancer Screening : The compound was screened against multiple cancer cell lines, showing potent cytotoxicity and potential pathways for inducing apoptosis.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The ethanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a compound that has gained attention in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring and a pyrazole moiety, which are significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 270.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The furan and pyrazole groups are known to enhance activity against bacterial strains by disrupting cell wall synthesis or function.
- Anti-inflammatory Effects : Research indicates that sulfonamide derivatives can inhibit inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Anticancer Potential : Some studies suggest that compounds containing pyrazole and furan rings can induce apoptosis in cancer cells by activating caspase pathways or inhibiting tumor growth factors.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were tested against various bacterial strains. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anti-inflammatory Activity
A recent investigation focused on the anti-inflammatory properties of sulfonamides. The study reported that this compound reduced inflammation markers in vitro, showing promise as a therapeutic agent for inflammatory diseases .
Study 3: Anticancer Properties
In vitro assays conducted on various cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The study highlighted its potential as a chemotherapeutic agent, particularly in treating breast and lung cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
